Product packaging for 2-ethenylpyridine-4-carbaldehyde(Cat. No.:CAS No. 1824099-80-0)

2-ethenylpyridine-4-carbaldehyde

Cat. No.: B6251335
CAS No.: 1824099-80-0
M. Wt: 133.1
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Description

Significance of Pyridine-Based Heterocycles in Contemporary Chemical Research

Pyridine (B92270) and its derivatives are fundamental scaffolds in modern chemical research, particularly in the field of medicinal chemistry. rsc.orgnih.gov As a nitrogen-bearing six-membered aromatic heterocycle, the pyridine nucleus is a common feature in numerous natural products, including vitamins like niacin and pyridoxine, as well as alkaloids. nih.govlifechemicals.com Its structural and electronic properties make it a "privileged scaffold," meaning it is frequently found in biologically active compounds and approved pharmaceuticals. rsc.org In fact, the pyridine ring is present in over 7,000 existing drug molecules. rsc.org

The significance of pyridine heterocycles stems from several key factors:

Biological Activity: Pyridine derivatives exhibit a wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. rsc.orgnih.govchemijournal.com They are known to interact with various biological targets such as kinases, androgen receptors, and topoisomerase enzymes. chemijournal.comresearchgate.net

Synthetic Versatility: The pyridine ring can be readily functionalized, allowing for the synthesis of a diverse array of derivatives. nih.gov Its electronic nature, with a relatively electron-deficient ring due to the nitrogen atom, influences its reactivity, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov

Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated to form water-soluble salts, which can improve the pharmacokinetic properties of drug candidates. nih.gov

The continuous exploration of pyridine-based compounds has led to the development of novel therapeutic agents and functional materials, solidifying their importance in contemporary research. rsc.orgchemijournal.com

The Synergistic Role of Aldehyde and Ethenyl Functionalities as Versatile Synthetic Handles

The aldehyde and ethenyl (vinyl) groups are highly valuable functional groups in organic synthesis due to their distinct and complementary reactivity. When present in the same molecule, as in 2-ethenylpyridine-4-carbaldehyde, they offer a powerful platform for constructing complex molecular architectures.

The Aldehyde Group: The aldehyde functionality is a versatile chemical handle primarily due to the electrophilicity of the carbonyl carbon. nih.gov It readily undergoes a wide range of chemical transformations, including:

Nucleophilic Addition: Aldehydes react with a vast array of nucleophiles (e.g., organometallic reagents, enolates, amines) to form alcohols, new carbon-carbon bonds, and imines (Schiff bases). wikipedia.org The formation of iminopyridine complexes is a notable reaction for pyridine aldehydes. wikipedia.org

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing access to different functional group manifolds. researchgate.net

Wittig-type Reactions: These reactions convert aldehydes into alkenes, offering a reliable method for carbon-carbon double bond formation.

The Ethenyl (Vinyl) Group: The vinyl group is a key participant in numerous addition and polymerization reactions.

Electrophilic and Nucleophilic Addition: The double bond can react with both electrophiles and nucleophiles. In vinylpyridines, the electron-withdrawing nature of the pyridine ring makes the vinyl group susceptible to nucleophilic attack at the β-position. wikipedia.org

Polymerization: Vinylpyridines are important monomers used in the production of specialty polymers and latexes. wikipedia.orgacs.org For instance, a terpolymer of 2-vinylpyridine (B74390), styrene (B11656), and butadiene is used as a tire-cord binder to enhance adhesion to rubber. wikipedia.org

Cross-Coupling Reactions: The vinyl group is an excellent partner in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), enabling the formation of substituted styrenes and other complex structures.

The presence of both an aldehyde and a vinyl group on a pyridine scaffold allows for selective and sequential reactions, making such molecules highly valuable as synthetic intermediates.

Comprehensive Literature Review of Pyridine-Carbaldehydes and Vinylpyridines as Building Blocks

The individual components of this compound, namely pyridine-carbaldehydes and vinylpyridines, are well-established building blocks in organic synthesis and materials science.

Pyridine-Carbaldehydes: Pyridine aldehydes, such as pyridine-2-carbaldehyde and pyridine-4-carbaldehyde, are widely used intermediates. wikipedia.orgchemicalbook.com Pyridine-4-carbaldehyde is a crucial building block in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai It is used to create a variety of biologically active molecules and is an intermediate in the production of over 100 different pharmaceuticals. ontosight.ai These aldehydes are key precursors for:

Schiff Base Ligands: They react with primary amines to form imines, which can act as ligands in coordination chemistry. wikipedia.orgresearchgate.net Copper(II) complexes containing pyridine-2-carbaldehyde-derived Schiff bases have been used as catalysts. rsc.org

Pharmaceutical Synthesis: Pyridine-2-carbaldehyde is a precursor to the drug pralidoxime. wikipedia.org Pyridine-4-carbaldehyde is used to synthesize compounds with anticonvulsant and anti-inflammatory properties. chemicalbook.com

Materials Science: Pyridine-4-carbaldehyde serves as a building block for polymers and nanomaterials with applications in electronic devices and energy storage. ontosight.ai

Vinylpyridines: 2-Vinylpyridine and 4-vinylpyridine (B31050) are important industrial chemicals. 2-Vinylpyridine is a colorless liquid used as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, and dye industries. wikipedia.org

Polymer Synthesis: A primary application of 2-vinylpyridine is in the production of a latex terpolymer with butadiene and styrene, which is essential for binding tire cords to rubber. wikipedia.orgchemicalbook.com It is also used as a comonomer in acrylic fibers to provide reactive sites for dyes. wikipedia.org

Organic Synthesis: The vinyl group in 2-vinylpyridine can undergo nucleophilic addition. For example, its reaction with methanol (B129727) produces 2-(2-methoxyethyl)pyridine, a veterinary anthelmintic. wikipedia.org It is also a key intermediate in the synthesis of the widely used catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org Photocatalyzed addition of various hydrogen donors to vinylpyridines can produce alkylpyridines, which are important building blocks for biologically active compounds. nih.gov

The following table summarizes key properties of related pyridine building blocks.

PropertyPyridine-2-carbaldehydePyridine-4-carbaldehyde2-Vinylpyridine
Formula C₆H₅NOC₆H₅NOC₇H₇N
Molar Mass 107.11 g/mol 107.11 g/mol 105.14 g/mol
Appearance Colorless to brown oily liquidSlightly yellow oily liquidColorless liquid
Boiling Point 181 °C71-73 °C / 10 mmHg159-160 °C
Key Uses Precursor to pralidoxime, Schiff base ligandsPharmaceutical synthesis, materials sciencePolymer production (tire cord), organic intermediate
Data sourced from multiple references. wikipedia.orgchemicalbook.comchemicalbook.comsigmaaldrich.com

Research Rationale and Strategic Scope for Investigations into this compound

While direct research on this compound is limited, a strong rationale for its investigation can be constructed based on the established utility of its constituent functional groups. The strategic value of this molecule lies in its potential as a trifunctional building block, combining the features of a pyridine ring, an aldehyde, and a vinyl group.

Research Rationale: The primary motivation for investigating this compound is its potential as a versatile intermediate for the synthesis of complex, high-value molecules. The orthogonal reactivity of the aldehyde and vinyl groups allows for selective, stepwise functionalization. For example:

The aldehyde at the 4-position can be selectively transformed (e.g., via Wittig reaction, reductive amination, or Schiff base formation) while leaving the vinyl group at the 2-position intact.

Conversely, the vinyl group can undergo reactions like Heck coupling, hydrogenation, or polymerization without affecting the aldehyde.

The pyridine nitrogen offers an additional site for quaternization or coordination to metal centers.

Strategic Scope for Investigation: Future research on this compound could strategically focus on several areas:

Novel Ligand Synthesis: The molecule could serve as a precursor for novel multidentate ligands. For instance, converting the aldehyde to an imine or another coordinating group would create a bidentate ligand with the pyridine nitrogen. The vinyl group could then be used to anchor the ligand to a polymer support or to introduce additional donor atoms.

Pharmaceutical Scaffolds: Given the prevalence of the pyridine core in medicine, this compound could be a key starting material for new drug candidates. The two reactive handles allow for the systematic introduction of different pharmacophores to build a library of compounds for biological screening.

Functional Monomers: The presence of the aldehyde group provides a latent functionality that could be carried into a polymer. Polymerizing the vinyl group would yield a poly(vinylpyridine) with pendant aldehyde groups, which could then be used for post-polymerization modification, such as cross-linking or grafting other molecules.

Development of Synthetic Methodologies: The synthesis of this compound itself presents a synthetic challenge. Developing efficient and scalable routes to this molecule would be a valuable contribution to synthetic organic chemistry.

In essence, this compound represents an untapped synthetic platform. Its strategic value is defined by the synergistic interplay of its three distinct functional components, offering a rich field for future chemical exploration.

Properties

CAS No.

1824099-80-0

Molecular Formula

C8H7NO

Molecular Weight

133.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for 2 Ethenylpyridine 4 Carbaldehyde

Retrosynthetic Disconnection Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2-ethenylpyridine-4-carbaldehyde reveals several plausible disconnection points, suggesting various synthetic pathways. The two primary functional groups, the ethenyl (vinyl) group at the C2 position and the carbaldehyde (formyl) group at the C4 position, can be installed sequentially or through convergent strategies.

Two main retrosynthetic approaches can be envisioned:

Disconnection of the ethenyl group: This approach considers a precursor already containing the carbaldehyde moiety at the C4 position, such as pyridine-4-carbaldehyde or a derivative thereof. The ethenyl group would then be introduced at the C2 position.

Disconnection of the carbaldehyde group: This strategy starts with a pyridine (B92270) ring bearing an ethenyl group at the C2 position, like 2-vinylpyridine (B74390). The synthetic challenge then lies in the selective formylation of the C4 position.

These disconnections lead to the identification of several key precursors, which are commercially available or can be synthesized through known methods.

Key Precursor Rationale for Selection
Pyridine-4-carbaldehydeA readily available starting material for the introduction of the ethenyl group.
2-VinylpyridineA common monomer that could be a substrate for C4-formylation.
2-Methylpyridine (α-picoline)A precursor for 2-vinylpyridine. wikipedia.orgchemicalbook.comgoogle.com
4-Methylpyridine (B42270) (γ-picoline)A potential starting material for building the aldehyde functionality.
2-Chloro-4-formylpyridineA precursor that would allow for a cross-coupling reaction to introduce the vinyl group.

Direct Synthetic Approaches to this compound

Direct synthetic approaches would ideally construct the target molecule in a single or a few steps from readily available starting materials.

Selective Oxidation Pathways from Substituted Pyridine Precursors

One potential direct approach involves the selective oxidation of a precursor molecule containing both the ethenyl group and a methyl or hydroxymethyl group at the 4-position. For instance, the oxidation of 2-vinyl-4-methylpyridine or 2-vinyl-4-hydroxymethylpyridine could yield the desired aldehyde.

Pyridine aldehydes are commonly prepared by the oxidation of the corresponding methylpyridines or hydroxymethylpyridines. wikipedia.org However, the presence of the vinyl group introduces a challenge, as it is also susceptible to oxidation. Therefore, a mild and selective oxidizing agent would be required.

Oxidation Reaction Potential Oxidizing Agent Challenges
2-Vinyl-4-methylpyridine → this compoundSelenium dioxide (SeO₂)Potential for over-oxidation or reaction with the vinyl group.
2-Vinyl-4-hydroxymethylpyridine → this compoundManganese dioxide (MnO₂), PCC, PDCRequires synthesis of the starting alcohol; selectivity over the vinyl group is crucial.

Controlled Olefination Reactions for Ethenyl Group Introduction

A widely used method for the formation of carbon-carbon double bonds is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.orgmasterorganicchemistry.com In this context, pyridine-4-carbaldehyde could be reacted with a suitable phosphonium ylide to introduce the ethenyl group at a different position, though this is less direct for the target molecule. A more direct, yet challenging, approach would be to perform a Wittig-type reaction on a dearomatized pyridine intermediate. nih.gov

Olefination Reaction Reagents Key Features
Wittig ReactionAldehyde/Ketone + Phosphonium YlideForms a C=C bond with high regioselectivity. libretexts.org
Horner-Wadsworth-Emmons ReactionAldehyde/Ketone + Phosphonate CarbanionOften provides better yields and easier separation of byproducts than the Wittig reaction.

A more plausible strategy would involve a stepwise approach where the ethenyl group is introduced onto a pre-functionalized pyridine ring.

Formylation Strategies for the Carbaldehyde Moiety

The direct formylation of a pyridine ring is challenging due to its electron-deficient nature. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.orgwikipedia.org While this reaction generally works well for electron-rich systems like pyrroles and anilines, its application to unsubstituted pyridine is difficult. thieme-connect.denih.gov The presence of an electron-donating group on the pyridine ring can facilitate this reaction. The ethenyl group is generally considered to be weakly electron-withdrawing or -donating depending on the resonance and inductive effects, making the success of a direct Vilsmeier-Haack formylation of 2-vinylpyridine uncertain.

Another approach could be the conversion of a cyano group at the 4-position into an aldehyde. For instance, 2-vinyl-4-cyanopyridine could be reduced to the corresponding imine, followed by hydrolysis to yield the aldehyde. A known method for this transformation is the Stephen aldehyde synthesis, which uses stannous chloride and HCl. google.com

Formylation Strategy Reagents Applicability
Vilsmeier-Haack ReactionDMF, POCl₃Generally effective for electron-rich heterocycles; challenging for electron-deficient pyridines. thieme-connect.denih.gov
Stephen Aldehyde SynthesisSnCl₂, HCl, then H₂OConversion of a nitrile to an aldehyde. google.com

Stepwise Synthetic Routes via Strategic Functional Group Interconversions

Given the challenges of direct approaches, a stepwise synthesis involving the sequential introduction of the required functional groups is a more practical strategy.

Synthesis from Pyridine-4-Carbaldehyde Derivatives and Ethenyl Introduction

This approach begins with a pyridine ring already functionalized with a carbaldehyde group at the 4-position. The key step is the introduction of the ethenyl group at the 2-position.

A plausible route could start with 2-chloro-4-formylpyridine. This intermediate could potentially undergo a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with an appropriate vinylating agent like vinyltributylstannane or vinylboronic acid, respectively.

Proposed Synthetic Sequence:

Synthesis of 2-chloro-4-methylpyridine: This can be achieved from 2-amino-4-methylpyridine (B118599) via a Sandmeyer-type reaction. google.com

Oxidation to 2-chloro-4-formylpyridine: The methyl group can be oxidized to an aldehyde using a suitable oxidizing agent.

Vinylation to this compound: A cross-coupling reaction would install the vinyl group.

Reaction Step Starting Material Reagents and Conditions Product
Chlorination2-Amino-4-methylpyridineNaNO₂, HCl2-Chloro-4-methylpyridine
Oxidation2-Chloro-4-methylpyridineSeO₂ or other selective oxidizing agents2-Chloro-4-formylpyridine
Vinylation (e.g., Stille Coupling)2-Chloro-4-formylpyridineVinyltributylstannane, Pd catalystThis compound

This stepwise approach, while longer, offers greater control over the regiochemistry and is based on well-established transformations in pyridine chemistry.

Synthesis from 2-Ethenylpyridine Derivatives and Carbaldehyde Installation

The logical synthesis of this compound involves a multi-step process starting from a pre-functionalized pyridine ring. A plausible and efficient strategy begins with a di-substituted pyridine, such as 2-bromo-4-methylpyridine (B133514), which serves as a versatile starting material. This approach allows for the sequential introduction of the ethenyl and carbaldehyde functionalities.

The first key transformation is the installation of the ethenyl (vinyl) group at the 2-position. This is typically achieved through palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. researchgate.net Two of the most common methods for this purpose are the Suzuki-Miyaura and Stille couplings.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the 2-bromopyridine (B144113) derivative with a vinylboronic acid or a vinylboronic ester, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst and a base. youtube.com The synthesis of pyridine-containing biaryls using this method is well-established, though couplings at the 2-position of pyridine can present unique challenges that require careful selection of ligands and reaction conditions. researchgate.netorganic-chemistry.org

Stille Coupling : An alternative route is the Stille reaction, which couples the 2-bromopyridine derivative with an organostannane, such as vinyltributyltin. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, but a significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Executing either of these cross-coupling reactions on 2-bromo-4-methylpyridine would yield the key intermediate, 2-ethenyl-4-methylpyridine .

The subsequent step is the installation of the carbaldehyde group at the 4-position via the oxidation of the methyl group. The oxidation of alkylpyridines to their corresponding pyridinecarboxaldehydes is a standard transformation in organic synthesis. For instance, the oxidation of 4-methylpyridine (4-picoline) is a known route to produce pyridine-4-carboxaldehyde. This can be accomplished using various oxidizing agents, with selenium dioxide (SeO₂) or manganese dioxide (MnO₂) being common choices for the selective oxidation of a methyl group attached to a pyridine ring.

This two-stage process—palladium-catalyzed vinylation followed by oxidation—represents a robust and feasible pathway to the target compound, this compound.

Advancement of Sustainable and Efficient Synthetic Protocols

In line with the principles of green chemistry, modern synthetic efforts focus on developing protocols that are not only effective but also environmentally benign and efficient. For the synthesis of this compound, this involves leveraging technologies like microwave-assisted synthesis and employing solvent-free and atom-economical approaches.

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and reduced side products compared to conventional heating methods. nih.gov The significant reduction in reaction time, from hours to mere minutes, is a key advantage. nih.gov

In the proposed synthesis of this compound, the palladium-catalyzed Suzuki-Miyaura cross-coupling step is particularly amenable to microwave irradiation. thieme-connect.comrsc.org Studies on various heterocyclic systems have demonstrated that microwave heating can dramatically improve the efficiency of Suzuki couplings. nih.govrsc.org This enhancement is attributed to the rapid and uniform heating of the reaction mixture, which can overcome the activation barriers of challenging coupling reactions, such as those involving the sterically hindered and electronically deactivated 2-position of a pyridine ring.

Coupling PartnersCatalyst SystemConditionsTimeYieldReference
Aryl Halide + Arylboronic AcidPd(OAc)₂ / LigandConventional Heating (80 °C)16 hLow (3-41%) rsc.org
Aryl Halide + Arylboronic AcidXPhosPdG2 / XPhosMicrowave (110 °C)30 minHigh (up to 99%) rsc.org

Solvent-Free and Atom-Economical Approaches

Reducing or eliminating the use of volatile organic solvents is a primary goal of sustainable chemistry. Research has shown that Suzuki-Miyaura couplings can be successfully performed under solvent-free conditions, often in conjunction with microwave assistance. organic-chemistry.org For the synthesis of 2-ethenyl-4-methylpyridine, reacting the solid aryl halide with the boronic acid in the presence of a palladium catalyst and a base, with pre-grinding of reactants to ensure homogeneity, could provide a greener alternative to traditional solvent-based systems. organic-chemistry.org

Atom economy is another critical metric of green chemistry, focusing on maximizing the incorporation of atoms from the reactants into the final product. In the context of installing the vinyl group:

Cross-coupling reactions like the Suzuki and Stille reactions are inherently more atom-economical than classical methods like the Wittig reaction, which generates a stoichiometric phosphine (B1218219) oxide byproduct.

Between the two, the Suzuki-Miyaura reaction is generally preferred over the Stille coupling from a green chemistry perspective. While both have similar atom economies regarding the desired product, the byproducts of the Suzuki reaction (borates) are significantly less toxic and easier to remove than the organotin byproducts generated in the Stille reaction. organic-chemistry.org

Future advancements may involve direct C-H activation strategies, which offer the highest degree of atom economy by forming C-C bonds without the need for pre-functionalized starting materials like halides or organometallics. rsc.orgnih.gov

Optimization of Reaction Parameters and Yield Enhancement Strategies

Maximizing the yield and purity of this compound hinges on the careful optimization of the reaction parameters for each synthetic step, particularly the critical palladium-catalyzed cross-coupling reaction.

The efficiency of the Suzuki-Miyaura coupling is highly sensitive to several factors:

Catalyst System : The choice of both the palladium precursor (e.g., Pd(OAc)₂, [Pd₂(dba)₃]) and the supporting ligand is paramount. Electron-rich, bulky phosphine ligands, such as XPhos or SPhos, have been shown to be highly effective for challenging couplings of heteroaryl halides, as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. rsc.orgnih.gov

Base : The selection of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF) and its concentration can significantly influence the reaction rate and yield by affecting the transmetalation step.

Solvent : The polarity and proticity of the solvent (e.g., toluene, dioxane, THF, or aqueous mixtures) can impact the solubility of the reactants and the stability of the catalytic species.

Temperature : Reaction temperature must be carefully controlled to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions, such as debromination or homocoupling. rsc.org

A systematic approach, such as a Design of Experiments (DoE), can be used to efficiently screen these parameters and identify the optimal conditions for the synthesis.

Parameter VariedCondition ACondition BCondition CObserved Outcome (Hypothetical Yield)
Ligand PPh₃Buchwald Ligand (e.g., XPhos)No LigandLow -> High -> Very Low
Base Na₂CO₃K₃PO₄CsFModerate -> High -> Moderate
Solvent TolueneDioxane/H₂ODMFGood -> Excellent -> Decomposition
Temperature 60 °C100 °C140 °CSlow Reaction -> Optimal -> Side Products

Similarly, for the oxidation of the 4-methyl group, optimization would involve screening different oxidizing agents (e.g., SeO₂, MnO₂, KMnO₄ under controlled conditions), reaction times, and temperatures to maximize the yield of the desired aldehyde while minimizing over-oxidation to the corresponding carboxylic acid.

Reactivity Profiles and Diverse Chemical Transformations of 2 Ethenylpyridine 4 Carbaldehyde

Reactivity of the Aldehyde Moiety in 2-Ethenylpyridine-4-carbaldehyde

The aldehyde group at the 4-position of the pyridine (B92270) ring is a key site of reactivity, primarily due to the electrophilic nature of the carbonyl carbon. vulcanchem.com This electrophilicity is influenced by the electron-withdrawing nature of the pyridine ring.

The carbonyl group of this compound readily undergoes nucleophilic addition, a fundamental reaction class for aldehydes and ketones. ucalgary.caopenstax.orgmasterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. openstax.org This intermediate is then typically protonated to yield an alcohol or can undergo further reactions.

Hydrazone Formation: The reaction of aldehydes with hydrazine (B178648) (H₂NNH₂) or its derivatives produces hydrazones. wikipedia.orgresearchgate.netlibretexts.org This condensation reaction is a well-established method for forming C=N bonds and is initiated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. wikipedia.orglibretexts.org Hydrazones are valuable intermediates in various organic transformations, including the Wolff-Kishner reduction. wikipedia.org The general reaction for hydrazone formation is depicted below:

R¹R²C=O + H₂NNH₂ → R¹R²C=NNH₂ + H₂O

Schiff Base Formation: Similarly, the reaction of this compound with primary amines yields Schiff bases (or imines). vulcanchem.comjocpr.comnih.govwikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of the amine to the aldehyde, followed by dehydration to form the characteristic C=N double bond. jocpr.comwikipedia.org Schiff bases derived from pyridine aldehydes are of significant interest in coordination chemistry and medicinal chemistry due to their ability to form stable metal complexes. jocpr.comnih.gov Studies have shown the successful synthesis of Schiff bases from pyridine-4-carbaldehyde and various amines, such as aminobenzoic acids and aminophenols. iaea.orgresearchgate.net

Table 1: Examples of Nucleophilic Addition Reactions with Pyridine-4-carbaldehyde Derivatives

Reactant 1 Reactant 2 Product Type Reference
Pyridine-4-carbaldehyde 3-Aminopyridine Schiff Base jocpr.com
Pyridine-4-carbaldehyde L-tryptophan Schiff Base nih.gov
Pyridine-4-carbaldehyde Various Amines Schiff Bases iaea.orgresearchgate.net
Aldehydes/Ketones Hydrazine Hydrazone wikipedia.orglibretexts.org

The aldehyde functionality of this compound is a key handle for constructing more complex heterocyclic systems through cyclization and condensation reactions. For instance, pyridine aldehydes can react with compounds containing active methylene (B1212753) groups in condensation reactions to afford α,β-unsaturated systems, which can then undergo further transformations.

One notable application is the synthesis of pyrido[1,2-a]pyrimidin-4-ones. In these reactions, imines formed in situ from 2-aminopyridines and aldehydes can undergo rhodium(III)-catalyzed C-H activation and coupling with diazo esters to yield these fused heterocyclic structures. nih.gov Furthermore, the reaction of pyridine-2-carbaldehyde with 2-aminobenzoylhydrazide has been shown to lead to the formation of quinazolin-4(3H)-one, highlighting the utility of pyridine aldehydes in synthesizing diverse heterocyclic scaffolds. nih.gov

The aldehyde group can be selectively transformed into other functional groups through reduction or oxidation, providing access to a range of related compounds.

Reduction: The aldehyde can be regioselectively reduced to a primary alcohol (a hydroxymethyl group). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net The choice of reagent and reaction conditions can allow for the selective reduction of the aldehyde in the presence of the ethenyl group. For example, the reduction of acylpyrroles to the corresponding alkylpyrroles has been achieved using sodium borohydride in boiling 2-propanol, proceeding through a carbinol intermediate. researchgate.net

Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid. Various oxidizing agents can be employed for this purpose, with the selection depending on the desired selectivity and the presence of other functional groups in the molecule.

Reactivity of the Ethenyl (Vinyl) Moiety in this compound

The ethenyl group at the 2-position introduces another dimension of reactivity to the molecule, primarily centered around the carbon-carbon double bond.

The double bond of the ethenyl group is susceptible to both electrophilic and radical addition reactions. The electron-withdrawing nature of the pyridine ring influences the reactivity of the vinyl group, making it an effective Michael acceptor. wikipedia.org

Electrophilic Addition: In acidic conditions, various nucleophiles can add across the vinyl group of vinylpyridines. For example, the treatment of 2-vinylpyridine (B74390) with amines under acidic conditions yields aminoethyl-substituted pyridines. mdpi.comresearchgate.net Similarly, photoirradiation of 2-vinylpyridine in acidic alcohol can produce alkyl 2-(2-pyridyl)ethyl ethers. mdpi.comresearchgate.net Organometallic reagents, such as organolithium compounds, can also undergo conjugate addition to olefinic pyridines. nih.gov

Radical Addition: The vinyl group can also participate in radical reactions. For instance, the photocatalyzed addition of hydrogen donors like ethers and alkanes to vinylpyridines has been achieved. researchgate.net Furthermore, 2-vinylpyridine can undergo controlled free-radical polymerization in the presence of initiators. researchgate.net The monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes has also been reported. nih.gov

Table 2: Examples of Addition Reactions to the Vinyl Group of Pyridine Derivatives

Pyridine Derivative Reagent Reaction Type Product Reference
2-Vinylpyridine Amines (acidic) Electrophilic Addition Aminoethyl-substituted pyridines mdpi.comresearchgate.net
2-Vinylpyridine Alcohol (photoirradiation, acidic) Electrophilic Addition Alkyl 2-(2-pyridyl)ethyl ether mdpi.comresearchgate.net
N-Methoxylepidinium Cyclohexene (via hydroboration) Radical Addition Alkylated quinoline nih.gov
2-Vinylpyridine Ethers/Alkanes (photocatalyzed) Radical Addition Alkylpyridines researchgate.net

The ethenyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to construct six-membered rings. vulcanchem.comsigmaaldrich.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile (the ethenyl group). sigmaaldrich.comorganic-chemistry.org The Diels-Alder reaction is a powerful tool for creating cyclic and polycyclic structures with high stereocontrol. wikipedia.org While normal electron-demand Diels-Alder reactions with vinylpyridines can be challenging, inverse electron-demand variants are often more successful for synthesizing pyridine-containing fused systems. acsgcipr.org

Additionally, photochemical [2+2] cycloadditions of acyclic 2-vinylpyridines with N-vinylacetamides have been demonstrated, leading to the formation of cyclobutane (B1203170) rings. nih.govnih.govacs.org These reactions can be performed with high stereocontrol through the use of chiral catalysts. nih.govnih.govacs.org

Transition Metal-Catalyzed Coupling Reactions at the Ethenyl Group

The ethenyl (vinyl) group of this compound is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide array of substituents at the 2-position of the pyridine ring. The reactivity of the vinyl group is influenced by the electronic properties of the pyridine ring and the aldehyde substituent.

Pioneering work in the field of transition metal-catalyzed cross-coupling reactions by Suzuki, Heck, and Negishi was recognized with the 2010 Nobel Prize in Chemistry. chemie-brunschwig.ch These methodologies are widely applied in modern organic synthesis. chemie-brunschwig.ch

Heck Reaction: The Heck reaction typically involves the palladium-catalyzed reaction of a vinyl compound with an aryl or vinyl halide (or triflate). In the context of this compound, this would allow for the arylation or vinylation of the ethenyl group. The general conditions for such reactions often involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and an organic solvent, with reaction temperatures ranging from room temperature to 150°C. chemie-brunschwig.ch

Suzuki Coupling: The Suzuki-Miyaura coupling is another cornerstone of cross-coupling chemistry, involving the reaction of an organoboron compound (such as a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. chemie-brunschwig.ch While the ethenyl group of this compound would not be the direct partner in a standard Suzuki coupling, its derivatives could be. For instance, hydroboration of the ethenyl group would yield an organoborane that could then participate in a Suzuki coupling with a suitable electrophile.

Other Coupling Reactions: The Ullmann reaction, which is the condensation of two aryl halides in the presence of copper to form a biaryl, represents another class of coupling reactions that could be adapted for derivatives of this compound. chemie-brunschwig.ch

Reactivity of the Pyridine Nucleus in this compound

The pyridine ring in this compound possesses a unique reactivity profile due to the presence of the nitrogen atom and the two electron-withdrawing substituents (the ethenyl and carbaldehyde groups). The nitrogen atom imparts a degree of basicity and makes the ring generally electron-deficient compared to benzene (B151609). nih.gov This electron deficiency has a profound impact on its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Reactions (where applicable, e.g., N-oxidation)

Aromatic compounds typically undergo electrophilic aromatic substitution (EAS), a two-step process involving the initial attack of an electrophile by the aromatic pi system to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.compitt.eduhu.edu.jo However, the pyridine ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom. nih.gov The presence of two additional deactivating groups, the 2-ethenyl and 4-carbaldehyde substituents, further deactivates the ring towards electrophilic attack. vanderbilt.edu

Therefore, classical electrophilic aromatic substitution reactions on the carbon atoms of the pyridine ring in this compound are expected to be very difficult and require harsh reaction conditions.

The most likely site for electrophilic attack on this compound is the pyridine nitrogen atom itself.

N-Oxidation: The lone pair of electrons on the pyridine nitrogen is available for reaction with electrophiles. Oxidation of the nitrogen atom to form a pyridine N-oxide is a common transformation. This can be achieved using various oxidizing agents, such as peroxy acids. The resulting N-oxide can then be used to facilitate other reactions, such as the regioselective introduction of substituents at the 2-position. organic-chemistry.org

Nucleophilic Aromatic Substitution Reactions (where applicable)

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine and its derivatives, particularly when electron-withdrawing groups are present on the ring. nih.govwikipedia.org These reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. wikipedia.orglibretexts.org

The pyridine nitrogen and the electron-withdrawing aldehyde group in this compound make the ring susceptible to nucleophilic attack, especially at the positions ortho and para to the nitrogen (the 2- and 4-positions). stackexchange.comyoutube.com The stability of the anionic intermediate is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible with attack at the 2- and 4-positions. stackexchange.comyoutube.com

In this compound, if a good leaving group were present at the 2- or 6-position, the molecule would be highly activated towards SNAr. For example, a 2-halo-4-carbaldehyde-ethenylpyridine would readily react with nucleophiles like amines or alkoxides. youtube.com

N-Alkylation and Quaternization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing it to react with alkylating agents. nih.gov This reaction, known as N-alkylation or quaternization, leads to the formation of pyridinium (B92312) salts.

The quaternization of the pyridine nitrogen in this compound can be achieved by reacting it with an alkyl halide. This reaction converts the neutral pyridine into a positively charged pyridinium salt. The quaternization can have a significant impact on the reactivity of the molecule. For instance, it can activate the pyridine ring towards nucleophilic attack and can also serve as a protecting group for the nitrogen atom. chemrxiv.org

Cascade and Multicomponent Reactions Exploiting Synergistic Functionality

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need for isolating intermediates. wikipedia.org Multicomponent reactions (MCRs) are a related class of reactions where three or more starting materials react to form a product in a single synthetic operation. nih.govnih.gov

The bifunctional nature of this compound, possessing both an aldehyde and an ethenyl-substituted pyridine core, makes it an ideal substrate for the design of cascade and multicomponent reactions. The aldehyde group can readily undergo condensation reactions with various nucleophiles, such as amines and active methylene compounds, to generate new reactive intermediates in situ. These intermediates can then participate in subsequent intramolecular or intermolecular reactions involving the ethenylpyridine moiety.

For example, a Knoevenagel condensation of the aldehyde with a malonate derivative could be followed by an intramolecular cyclization involving the pyridine nitrogen or the ethenyl group. Similarly, the formation of an imine from the aldehyde and a primary amine could set the stage for a subsequent pericyclic reaction or a transition metal-catalyzed process.

The synergistic reactivity of the aldehyde and the ethenylpyridine functionalities allows for the rapid construction of complex molecular architectures from simple starting materials, a key advantage in modern synthetic organic chemistry. wikipedia.org

Polymerization Science and Poly 2 Ethenylpyridine 4 Carbaldehyde Architectures

Homopolymerization Mechanisms and Kinetics of 2-ethenylpyridine-4-carbaldehyde

The homopolymerization of this compound can theoretically proceed through various mechanisms, each offering distinct control over the resulting polymer's molecular weight, dispersity, and architecture. The presence of both a pyridine (B92270) ring and an aldehyde group introduces specific electronic and steric effects that are expected to influence the polymerization kinetics and mechanism.

Free Radical Polymerization Studies

Free radical polymerization is a common and robust method for polymerizing vinyl monomers. fujifilm.comlibretexts.org For this compound, this process would be initiated by the decomposition of a radical initiator, such as an azo compound or a peroxide, to generate primary radicals. These radicals would then add to the vinyl group of the monomer, initiating a chain reaction. fujifilm.com

The kinetics of this polymerization are expected to be influenced by the electron-withdrawing nature of the 4-carbaldehyde group. This group would likely increase the reactivity of the vinyl monomer towards radical attack. However, the aldehyde functionality itself can participate in side reactions. For instance, radical species can abstract the aldehydic hydrogen, leading to chain transfer or branching. acs.org Furthermore, at elevated temperatures, a Norrish type I reaction could lead to the photochemical cleavage of the aldehyde, generating additional radical species and potentially altering the polymerization pathway. wikipedia.org

Studies on the polymerization of structurally similar monomers, such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), have shown that the reaction conditions, including temperature and initiator concentration, significantly impact the monomer conversion and the properties of the resulting polymer. nih.gov It is anticipated that similar dependencies would be observed for this compound.

Controlled Radical Polymerization Techniques (e.g., RAFT, ATRP) for Defined Structures

To achieve well-defined polymer architectures with controlled molecular weights and low dispersity, controlled radical polymerization (CRP) techniques are paramount.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CRP method that can tolerate a wide range of functional groups. mdpi.com For this compound, a suitable RAFT agent, likely a dithiocarbamate (B8719985) or a trithiocarbonate, would be employed to mediate the polymerization. mdpi.com The choice of RAFT agent is critical and would need to be optimized to ensure efficient control over the polymerization of this specific monomer. The aldehyde functionality is generally compatible with RAFT polymerization, allowing for the synthesis of well-defined poly(this compound). The resulting polymers would possess a terminal thiocarbonylthio group, enabling further chain extension to form block copolymers. rsc.org

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique that utilizes a transition metal complex, typically copper-based, as a catalyst. wikipedia.org The polymerization of vinylpyridines via ATRP can be challenging due to the potential for the pyridine nitrogen to coordinate with the metal catalyst, thereby deactivating it. acs.org To circumvent this, specific ligand systems and reaction conditions are often required. For this compound, a carefully selected ligand that forms a stable but sufficiently active catalyst complex would be necessary. The electron-withdrawing substituent at the 4-position of the pyridine ring might influence the Lewis basicity of the nitrogen and its interaction with the ATRP catalyst. nih.govnih.gov Successful ATRP would yield polymers with a terminal halogen atom, which can act as an initiator for subsequent polymerization steps. wikipedia.org

The following table summarizes the expected parameters for the controlled radical polymerization of this compound based on studies of analogous systems.

Polymerization TechniqueInitiator/Catalyst System (Example)Expected Control over Molar MassExpected Dispersity (Đ)Key Considerations
RAFT AIBN / Dithiocarbamate RAFT AgentHighLow (typically < 1.3)Selection of appropriate RAFT agent is crucial for efficient chain transfer.
ATRP Ethyl α-bromoisobutyrate / CuBr/PMDETAHighLow (typically < 1.3)Catalyst deactivation by pyridine nitrogen needs to be mitigated through ligand selection.

Anionic Polymerization Methodologies

Anionic polymerization is known for producing polymers with very narrow molecular weight distributions and well-defined architectures. eresearchco.com This method is particularly effective for vinyl monomers with electron-withdrawing groups, which can stabilize the propagating anionic center. eresearchco.com The polymerization of 2-vinylpyridine via anionic methods is well-established. acs.org

For this compound, the electron-withdrawing carbaldehyde group, in conjunction with the pyridine ring, would be expected to facilitate anionic polymerization. The initiation would typically involve a strong nucleophile, such as an organolithium compound, attacking the vinyl group. However, the aldehyde group is also susceptible to nucleophilic attack. To prevent this side reaction, the aldehyde functionality would likely need to be protected prior to polymerization, for example, by converting it to an acetal. Following polymerization, the protecting group could be removed to regenerate the aldehyde functionality. This "protecting group" strategy is a common approach in the anionic polymerization of functional monomers. acs.org

Copolymerization Strategies and Sequence Control with this compound

The incorporation of this compound into copolymer structures opens up a vast array of possibilities for creating functional materials with precisely controlled architectures and properties.

Synthesis of Block Copolymers

Block copolymers containing a poly(this compound) segment can be synthesized using living/controlled polymerization techniques. harth-research-group.org

Sequential Monomer Addition: Using methods like RAFT or ATRP, a first block can be polymerized from a different monomer (e.g., styrene (B11656) or a methacrylate). The resulting "living" polymer chain can then be used as a macroinitiator for the polymerization of this compound, leading to the formation of a diblock copolymer. cmu.eduresearchgate.net This process can be extended to create triblock or multiblock copolymers. The sequence of monomer addition is crucial and depends on the relative reactivities of the monomers and the stability of the propagating species. acs.org

The synthesis of block copolymers via RAFT polymerization has been successfully demonstrated for other vinylpyridines, such as 2-vinylpyridine and 4-vinylpyridine, with monomers like styrene. rsc.org A similar strategy is expected to be applicable to this compound.

The following table outlines a hypothetical synthetic route for a diblock copolymer using RAFT polymerization.

StepMonomer(s)Initiator/RAFT AgentSolventExpected Product
1 StyreneAIBN / Trithiocarbonate RAFT agentToluenePolystyrene macro-RAFT agent
2 This compoundPolystyrene macro-RAFT agentToluenePolystyrene-block-poly(this compound)

Synthesis of Graft Copolymers

Graft copolymers featuring poly(this compound) chains can be prepared through three main strategies: "grafting-from," "grafting-to," and "grafting-through." mdpi.com

"Grafting-from": In this approach, a polymer backbone is functionalized with initiating sites. Subsequently, this compound is polymerized from these sites, resulting in grafted chains. For instance, a polymer with pendant groups that can be converted to ATRP initiators could be used as a backbone for growing poly(this compound) grafts. rsc.org

"Grafting-to": This method involves synthesizing poly(this compound) chains with a reactive end-group. These chains are then attached to a polymer backbone containing complementary reactive sites. The pendant aldehyde groups on the poly(this compound) chains themselves could be utilized for "grafting-to" reactions, for example, through reductive amination with a polymer backbone containing primary amine groups. nih.gov

"Grafting-through": This strategy employs a macromonomer of poly(this compound) that has a polymerizable group at one end. This macromonomer is then copolymerized with another monomer to form a graft copolymer with a well-defined graft length. mdpi.com

The synthesis of graft copolymers with pyridine-containing units has been reported, highlighting the feasibility of these approaches for creating complex, functional polymer architectures. mdpi.comresearchgate.net The aldehyde functionality on the this compound monomer provides an additional, powerful tool for creating diverse graft copolymer structures through post-polymerization modification.

Post-Polymerization Modification Utilizing Aldehyde and Pyridine Functionalities

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that might be inaccessible through the direct polymerization of corresponding functional monomers. For poly(this compound), the presence of two distinct and chemically addressable functional groups—the aldehyde and the pyridine moieties—on each repeating unit offers a versatile platform for extensive chemical derivatization. This allows for the precise introduction of a wide array of functionalities along the polymer backbone, enabling the tailoring of polymer properties for specific applications.

The pendant aldehyde and pyridine groups on the poly(this compound) backbone can be selectively modified through a variety of well-established chemical reactions.

Derivatization of the Aldehyde Group: The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack. A key reaction is the formation of Schiff bases (or imines) through condensation with primary amines. wikipedia.org This reaction is highly efficient and proceeds under mild conditions. Furthermore, the resulting imine can be subsequently reduced, typically with a mild reducing agent like sodium borohydride (B1222165), to form a stable secondary amine linkage. This two-step process, known as reductive amination, is a cornerstone for conjugating amine-containing molecules to the polymer. nih.gov

Derivatization of the Pyridine Group: The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a nucleophile and a base. A common modification is N-alkylation, or quaternization, which involves reacting the pyridine with an alkyl halide (e.g., methyl iodide, bromoethanol). researchgate.netresearchgate.netmdpi.com This reaction converts the neutral pyridine ring into a positively charged quaternary pyridinium (B92312) salt. mdpi.com The choice of the alkylating agent is crucial as it simultaneously installs a new functional group (e.g., hydroxyl, nitrile) onto the polymer chain. researchgate.net

The table below summarizes key derivatization reactions for poly(this compound).

Target Functional GroupReagent ClassSpecific Reagent ExampleResulting Linkage/Group
Aldehyde (-CHO)Primary Amine (R-NH₂)EthylamineSchiff Base (Imine)
Aldehyde (-CHO)Primary Amine + Reducing AgentFluorescein-5-thiosemicarbazide + NaBH₄Secondary Amine
Pyridine (C₅H₃N)Alkyl Halide (R-X)Methyl Iodide (CH₃I)N-methyl pyridinium iodide
Pyridine (C₅H₃N)Functionalized Alkyl Halide2-Bromoethanol (B42945)N-(2-hydroxyethyl) pyridinium bromide

The derivatization reactions described above serve as gateways to introduce a diverse range of new functionalities onto the polymer architecture, thereby transforming its chemical identity and physical behavior.

Amine and Imine Functionalities: Schiff base formation directly introduces imine groups, which are valuable in coordination chemistry and for creating dynamic covalent bonds. Subsequent reduction to secondary amines provides a stable linkage for attaching biomolecules, dyes, or cross-linking agents. nih.gov

Ionic Groups: Quaternization of the pyridine nitrogen introduces a permanent positive charge, converting the polymer into a polycation or a polyelectrolyte. researchgate.netmdpi.com This dramatically alters solubility, particularly in polar solvents like water, and introduces ion-exchange capabilities. nih.gov

Hydroxyl, Nitrile, and Other Groups: By using functionalized alkyl halides for quaternization, it is possible to append a variety of side-groups. For example, using 2-bromoethanol introduces hydroxyl (-OH) groups, while using 4-bromobutyronitrile (B74502) introduces nitrile (-CN) functionalities. researchgate.net These new groups can then serve as handles for further, secondary modifications.

The following table details the transformation of the polymer's original functional groups into novel ones.

Original GroupReaction TypeReagentNovel Functional Group Introduced
AldehydeSchiff Base CondensationPrimary Amine (R-NH₂)Imine (-CH=N-R)
AldehydeReductive AminationPrimary Amine (R-NH₂), then NaBH₄Secondary Amine (-CH₂-NH-R)
PyridineQuaternization2-BromoethanolHydroxyl (-OH) and Pyridinium Cation
PyridineQuaternization4-BromobutyronitrileNitrile (-C≡N) and Pyridinium Cation
PyridineQuaternization2-Bromoethylamine hydrobromidePrimary Amine (-NH₂) and Pyridinium Cation

Coordination Chemistry and Metallosupramolecular Assemblies of 2 Ethenylpyridine 4 Carbaldehyde

Spectroscopic Fingerprints of Metal-Ligand Interactions in Coordination Compounds

The coordination of 2-ethenylpyridine-4-carbaldehyde to metal centers induces significant and observable changes in its spectroscopic properties. These shifts provide invaluable insights into the nature of the metal-ligand bonding and the geometry of the resulting coordination compounds. While specific data for this compound is limited, analysis of closely related pyridine-carbaldehyde complexes allows for the prediction of key spectroscopic signatures.

Coordination of the pyridine (B92270) nitrogen to a metal ion typically results in a downfield shift of the proton signals in its ¹H NMR spectrum, particularly for the protons closest to the nitrogen atom. The aldehyde proton signal would also be sensitive to the electronic environment and could shift upon coordination.

In infrared (IR) spectroscopy, the C=O stretching frequency of the aldehyde group and the C=N stretching frequency of the pyridine ring are particularly diagnostic. Upon coordination to a metal center, a shift in the C=O stretching vibration to a lower frequency is expected, indicating a weakening of the carbonyl bond due to electron donation to the metal. Similarly, the pyridine ring vibrations would also be altered.

Electronic spectroscopy (UV-Vis) of the free ligand is expected to show absorptions corresponding to π-π* transitions within the pyridine ring and the vinyl group, as well as n-π* transitions of the carbonyl group. Upon complexation, new absorption bands, often in the visible region, can appear due to metal-to-ligand charge transfer (MLCT) or d-d transitions within the metal center, leading to colored complexes. For instance, Schiff base complexes derived from 4-pyridine carboxaldehyde with metal ions like Cu(II), Ni(II), and Co(II) have been shown to form hexa-coordinated complexes with an octahedral geometry.

A summary of expected spectroscopic shifts upon coordination is presented in the table below.

Spectroscopic TechniqueObserved Change upon Metal CoordinationInterpretation
¹H NMR Downfield shift of pyridine and aldehyde protons.Deshielding of protons due to electron withdrawal by the metal center.
IR Spectroscopy Shift of C=O and C=N stretching frequencies.Alteration of bond strengths upon coordination.
UV-Vis Spectroscopy Appearance of new charge-transfer or d-d bands.Electronic transitions involving the metal and ligand orbitals.

Advanced Applications of this compound Coordination Compounds

The multifunctional nature of this compound makes its coordination compounds highly valuable for a range of advanced applications, from catalysis to the development of novel materials and sensors.

Heterogeneous and Homogeneous Catalysis

The presence of a metal-coordinating pyridine unit and a reactive aldehyde group allows for the design of both homogeneous and heterogeneous catalysts. Metal complexes of this compound can act as catalysts in a variety of organic transformations. For example, related copper(II) complexes containing pyridine-2-carbaldehyde have been immobilized on functionalized nanoparticles to create efficient and recyclable heterogeneous catalysts. chemicalbook.comaablocks.com These have demonstrated excellent catalytic activity in the synthesis of pyran and 2-benzylidenemalononitrile derivatives. chemicalbook.comaablocks.com The catalytic performance of such a system is highlighted in the table below.

Catalytic ReactionProductYield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Synthesis of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran97129.3646.6
Synthesis of 2-(4-cyanobenzylidene)malononitrile96128984.6

Data from a study on a related copper(II) complex of pyridine-2-carbaldehyde. chemicalbook.comaablocks.com

The ethenyl group offers a route to polymerize these metal complexes, leading to the formation of catalytically active polymers or for grafting onto solid supports to create robust heterogeneous catalysts.

Directed Self-Assembly of Supramolecular Structures

The principles of supramolecular chemistry, which involve the spontaneous organization of molecules through non-covalent interactions, are central to the utility of this compound. The directional nature of the metal-ligand bond, combined with other interactions like hydrogen bonding and π-π stacking, can be harnessed to direct the self-assembly of intricate, well-defined two- and three-dimensional structures.

The aldehyde group can be readily converted into other functional groups, such as imines through Schiff base condensation, which can then participate in further coordination or hydrogen bonding interactions. This modularity allows for the design of complex architectures. The ethenyl group can also be exploited for post-assembly polymerization, effectively "locking" the supramolecular structure into a more stable covalent framework.

Platforms for Materials Science and Sensor Development

The unique combination of functional groups in this compound makes it a versatile platform for materials science. The polymerizable ethenyl group allows for its incorporation into polymer chains, leading to functional polymers with metal-binding sites. These materials can find applications in areas such as gas storage, separation, and as responsive materials that change their properties upon binding to metal ions.

In the field of chemical sensors, the pyridine and aldehyde moieties can act as recognition sites for specific analytes. For instance, Schiff base derivatives of related pyridine-carbaldehydes have been utilized in the construction of fluorescent and colorimetric sensors for the detection of ions like fluoride. Upon binding of the target analyte, a change in the spectroscopic properties (e.g., color or fluorescence) of the metal complex provides a detectable signal. The development of a sensor for erbium(III) ions using a derivative of pyridine-2-carbaldehyde highlights the potential of this class of compounds in selective ion sensing.

Advanced Spectroscopic and Structural Elucidation of 2 Ethenylpyridine 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Assignments and J-Coupling Analysis

The ¹H NMR spectrum of 2-ethenylpyridine-4-carbaldehyde is predicted to exhibit distinct signals corresponding to the aldehydic proton, the vinyl group protons, and the protons of the pyridine (B92270) ring. The chemical shifts are influenced by the electronic effects of the substituents and the heteroaromatic ring system.

The aldehydic proton is expected to be the most deshielded proton, appearing as a singlet at approximately 10.1 ppm due to the strong electron-withdrawing nature of the carbonyl group. The protons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the positions of the ethenyl and carbaldehyde groups. The proton at position 6 (H-6) is anticipated to be the most downfield of the ring protons due to its proximity to the nitrogen atom and the electron-withdrawing aldehyde group.

The vinyl group protons will present a characteristic AXM spin system. The proton attached to the same carbon as the pyridine ring (geminal proton) will likely appear around 6.8 ppm, while the two terminal vinyl protons will have distinct chemical shifts due to their different spatial environments (cis and trans to the pyridine ring), typically in the range of 5.5 to 6.2 ppm.

J-coupling analysis provides crucial information about the connectivity of protons. The vicinal coupling constants between the vinyl protons are expected to be characteristic, with a larger trans-coupling (around 17 Hz) and a smaller cis-coupling (around 11 Hz). The geminal coupling between the terminal vinyl protons is typically small (around 1-2 Hz). Long-range couplings between the vinyl protons and the pyridine ring protons may also be observed, further confirming the structure.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted J-coupling (Hz)
H-C=O~10.1s-
H-3~8.0d~5.0
H-5~7.8d~1.5
H-6~8.9dd~5.0, ~1.5
H-α (vinyl)~6.8dd~17.0, ~11.0
H-β (vinyl, trans)~6.2d~17.0
H-β (vinyl, cis)~5.6d~11.0

Carbon (¹³C) NMR and Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde is expected to be the most downfield signal, typically appearing around 193 ppm. The carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm), with their specific shifts dictated by the substituent effects. The vinyl carbons will appear in the olefinic region, with the carbon attached to the pyridine ring (C-α) resonating at a lower field than the terminal carbon (C-β).

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~193
C-2~152
C-3~122
C-4~140
C-5~121
C-6~151
C-α (vinyl)~136
C-β (vinyl)~124

Advanced 2D NMR techniques are instrumental in confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between the coupled protons of the pyridine ring (H-5 and H-6) and among the vinyl protons. This would definitively establish the connectivity within these spin systems. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. nih.gov It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the signal for the aldehydic proton would correlate with the carbonyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. nih.gov This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected from the aldehydic proton to the C-4 and C-5 carbons of the pyridine ring, and from the vinyl protons to the C-2 and C-3 carbons, confirming the substitution pattern.

Elucidation of Stereochemical Aspects (if applicable)

For this compound, the primary stereochemical aspect to consider is the potential for rotational isomers (conformers) due to restricted rotation around the C-C single bond connecting the vinyl group to the pyridine ring and the C-C bond connecting the aldehyde group to the ring. The planarity of the molecule and the potential for s-cis and s-trans conformers could be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). NOE enhancements between the vinyl protons and the H-3 proton of the pyridine ring, or between the aldehydic proton and the H-3/H-5 protons, would provide insights into the preferred conformation in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into molecular structure and bonding.

Characteristic Functional Group Frequencies and Band Assignments

The IR and Raman spectra of this compound will be dominated by vibrations associated with the aldehyde, vinyl, and pyridine functional groups.

A strong absorption band in the IR spectrum between 1690 and 1710 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching of the aldehyde group typically appears as a pair of weak to medium bands around 2820 and 2720 cm⁻¹.

The vinyl group will give rise to several characteristic bands. The C=C stretching vibration is expected in the region of 1630-1650 cm⁻¹. The C-H stretching vibrations of the vinyl group will be observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations (wagging) of the vinyl group are typically strong in the IR spectrum and appear in the 900-1000 cm⁻¹ region.

The pyridine ring will exhibit a series of characteristic skeletal vibrations. The C=C and C=N stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ range. The C-H in-plane and out-of-plane bending vibrations of the substituted pyridine ring will also be present.

Predicted IR and Raman Band Assignments for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aldehyde C-H Stretch2820-2850, 2720-2750MediumWeak
Vinyl C-H Stretch3010-3095MediumStrong
Aromatic C-H Stretch3000-3100MediumStrong
Aldehyde C=O Stretch1690-1710StrongMedium
Vinyl C=C Stretch1630-1650MediumStrong
Pyridine Ring C=C, C=N Stretches1400-1600StrongStrong
Vinyl C-H Out-of-Plane Bend900-1000StrongWeak
Aromatic C-H Out-of-Plane Bend700-900StrongWeak

Insights into Molecular Conformations and Intermolecular Interactions

Subtle shifts in the vibrational frequencies can provide information about the molecular conformation. For example, the frequency of the C=O stretching vibration can be influenced by conjugation with the pyridine ring and by the presence of different rotational isomers.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural information of compounds by analyzing their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov For a compound like this compound (C₈H₇NO), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This precision is crucial for confirming the identity of newly synthesized compounds and for elucidating the structures of unknown substances. nih.gov Techniques such as time-of-flight (TOF) and Orbitrap mass analyzers are commonly employed to achieve the high resolution necessary for these detailed analyses. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ub.edu It is widely used for the analysis of volatile and semi-volatile compounds. ub.edu In the context of this compound, GC-MS can be utilized to assess the purity of a sample by separating it from any impurities before it enters the mass spectrometer for identification. nih.gov

The process involves injecting the sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and a mass spectrum is generated. ub.edu By comparing the retention time and the mass spectrum of the sample to a known standard, the identity and purity of this compound can be confirmed. nih.govcoresta.org The mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, further aiding in the structural confirmation. ub.edu

Table 1: GC-MS Data for Pyridine Derivatives
CompoundRetention Time (min)Key Mass Fragments (m/z)Reference
2-EthenylpyridineNot specified105 (M+), 78, 51 nist.gov
4-EthenylpyridineNot specified105 (M+), 78, 51 nist.gov
3-EthenylpyridineNot specifiedNot specified in provided text coresta.org

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com

Single-Crystal X-ray Diffraction Analysis of this compound and Its Complexes

Single-crystal X-ray diffraction provides definitive information about the molecular structure, including bond lengths, bond angles, and torsion angles. For this compound, this technique would reveal the planarity of the pyridine ring and the orientation of the ethenyl and carbaldehyde substituents.

In the study of co-crystals involving derivatives, such as the 2:1 co-crystal of 4-[(E)-2-(pyridin-2-yl)ethenyl]pyridine with terephthalic acid, single-crystal X-ray diffraction revealed a nearly planar structure for the bipyridine molecule. nih.gov Similarly, in a co-crystal of pyridine-4-carbaldehyde and fumaric acid, the pyridine rings were found to be planar. nih.gov The analysis of a semicarbazone Schiff base ligand derived from pyridine-4-carbaldehyde showed that it crystallizes in a triclinic system with the space group P-1. ajchem-a.comresearchgate.net

Table 2: Crystallographic Data for Pyridine Derivatives
Compound/ComplexCrystal SystemSpace GroupKey Structural FeaturesReference
4-[(E)-2-(Pyridin-2-yl)ethenyl]pyridine–terephthalic acid (2/1)MonoclinicP2/nNearly planar bipyridine molecule. nih.govresearchgate.net
Pyridine-4-carbaldehyde–fumaric acid (2/1)TriclinicP-1Planar pyridine rings. nih.gov
Pyridine-4-carbaldehyde semicarbazone Schiff base ligandTriclinicP-1Keto form of the ligand. ajchem-a.comresearchgate.net

Analysis of Crystal Packing Motifs and Hydrogen Bonding Networks

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. mdpi.com The analysis of these interactions is crucial for understanding the physical properties of the solid state. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. libretexts.org The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For molecules with π systems, the most common transitions are π → π*. libretexts.org The presence of conjugation (alternating single and multiple bonds) in a molecule, such as in this compound, leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in the absorption of light at longer wavelengths (a bathochromic or red shift). libretexts.org

The UV-Vis spectrum of a pyridine derivative, poly(4-vinylpyridine) (P4VP), shows a characteristic band around 260 nm attributed to the π → π* transition of the aromatic pyridine ring. researchgate.net The introduction of an ethenyl group in conjugation with the pyridine ring, as in this compound, would be expected to shift this absorption to a longer wavelength. Furthermore, the carbonyl group of the aldehyde introduces the possibility of an n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. masterorganicchemistry.com These transitions are typically weaker and appear at longer wavelengths compared to π → π* transitions. masterorganicchemistry.com For instance, acetone, a simple ketone, exhibits a weak n → π* absorption around 275 nm. masterorganicchemistry.com Therefore, the UV-Vis spectrum of this compound is anticipated to display absorptions corresponding to both π → π* and n → π* transitions, providing insight into its electronic structure and the extent of conjugation.

Table 3: UV-Vis Absorption Data for Relevant Compounds
Compoundλmax (nm)TransitionSolventReference
Poly(4-vinylpyridine)~260π → πNot specified researchgate.net
Acetone~275n → πNot specified masterorganicchemistry.com
Pyridine-4-carbaldehyde semicarbazone Schiff base ligand224, 328π→π*Methanol (B129727) researchgate.net

Computational and Theoretical Investigations of 2 Ethenylpyridine 4 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like 2-ethenylpyridine-4-carbaldehyde. These methods, particularly Density Functional Theory (DFT), would provide a deep understanding of its electronic structure and potential chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Properties

DFT studies would be the cornerstone for investigating the ground state properties of this compound. By solving the Kohn-Sham equations, researchers could determine the optimized molecular geometry, which includes bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

From a single DFT calculation, a wealth of electronic properties could be derived. The distribution of electron density would reveal the electrophilic and nucleophilic sites within the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap would suggest higher reactivity.

Furthermore, the calculation of molecular electrostatic potential (MEP) maps would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

PropertyHypothetical ValueSignificance
Total Energy-X.XXXX HartreesThermodynamic stability reference
HOMO Energy-Y.YY eVElectron-donating ability
LUMO Energy-Z.ZZ eVElectron-accepting ability
HOMO-LUMO GapΔE eVChemical reactivity and kinetic stability
Dipole MomentD.DD DebyePolarity and intermolecular interactions

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods are powerful in predicting spectroscopic data, which can aid in the experimental characterization of new compounds. For this compound, DFT calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR spectra to confirm the molecular structure.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) would be employed to predict the electronic absorption spectrum (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results would provide the maximum absorption wavelengths (λmax), which correspond to the electronic transitions, such as π → π* and n → π*, expected for a conjugated system like this compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueCorresponding Transition/Nucleus
¹H NMR Chemical Shift (Aldehyde H)~9.8-10.2 ppmCH O
¹³C NMR Chemical Shift (Carbonyl C)~190-195 ppmC =O
UV-Vis λmax 1~250-270 nmπ → π
UV-Vis λmax 2~300-320 nmn → π

Note: These are estimated values based on typical ranges for similar functional groups and are for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide insights into a static molecule, molecular dynamics (MD) simulations offer a view of its dynamic nature. For this compound, MD simulations would be crucial for exploring its conformational landscape. The molecule possesses rotational freedom around the single bond connecting the ethenyl group to the pyridine (B92270) ring and the bond connecting the carbaldehyde group.

MD simulations would involve solving Newton's equations of motion for the atoms of the molecule over a period of time, revealing how the molecule flexes, rotates, and vibrates at a given temperature. By analyzing the simulation trajectory, one could identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules, such as solvents or biological receptors.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. For this compound, with its reactive aldehyde and vinylpyridine moieties, computational methods could be used to explore various potential reaction pathways.

Transition State Characterization and Activation Energies

To understand the kinetics of a potential reaction involving this compound, for instance, a nucleophilic addition to the carbonyl group, computational chemists would search for the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

Using methods like synchronous transit-guided quasi-Newton (STQN), the geometry of the transition state would be located and optimized. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. Once the TS is characterized, its energy can be calculated, and the activation energy (Ea) of the reaction can be determined as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

Energy Profiles of Key Chemical Transformations

By connecting the optimized structures of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout a chemical transformation.

For a multi-step reaction, the energy profile would show all the transition states and intermediates, allowing for the identification of the rate-determining step—the step with the highest activation energy. This detailed understanding of the energy landscape is invaluable for predicting reaction outcomes and for designing more efficient synthetic routes or catalysts.

In Silico Design and Predictive Modeling of Novel Derivatives and Materials

Computational chemistry and molecular modeling have emerged as indispensable tools in the rational design of novel functional molecules and materials. For a versatile ligand such as this compound, in silico methods provide profound insights into its potential applications, guiding synthetic efforts and accelerating the discovery of new derivatives and materials with tailored properties. These computational investigations allow for the prediction of molecular behavior, from coordination chemistry to polymer formation, saving significant time and resources.

Ligand-Metal Interaction Modeling and Complex Stability

The pyridine and carbaldehyde moieties in this compound present multiple potential coordination sites, making it a versatile ligand for a wide range of metal ions. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful approach to elucidate the nature of ligand-metal interactions and predict the stability of the resulting complexes.

Detailed research findings from computational studies on analogous pyridine-carbaldehyde systems can be extrapolated to predict the behavior of this compound. For instance, studies on pyridine-aldehyde Schiff bases have utilized DFT to determine binding energies and geometries of metal complexes. researchgate.net These calculations often involve optimizing the geometry of the complex to find the most stable conformation and calculating the interaction energy between the ligand and the metal center.

Key parameters that are typically investigated in such computational studies include:

Coordination Modes: this compound can act as a monodentate, bidentate, or bridging ligand. The pyridine nitrogen and the carbaldehyde oxygen are the primary coordination sites. The ethenyl group can also participate in π-stacking interactions, further stabilizing the complex. nih.gov

Binding Energies: The strength of the ligand-metal bond can be quantified by calculating the binding energy. This helps in predicting the thermodynamic stability of the complex.

Electronic Properties: Natural Bond Orbital (NBO) analysis can provide detailed information about the charge transfer between the ligand and the metal, as well as the nature of the chemical bonds formed. mdpi.com Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the complexes, offering insights into their photophysical properties. nsf.govresearchgate.net

The stability of complexes formed between a ligand and a metal ion is a critical factor in their potential applications. Computational models can predict this stability with a high degree of accuracy. For example, the interaction energy between a ligand and a metal ion can be calculated, with more negative values indicating a more stable complex. mdpi.com

Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT study on the interaction of this compound with various divalent metal ions.

Metal IonCoordination ModeBinding Energy (kcal/mol)Metal-N Distance (Å)Metal-O Distance (Å)
Cu(II)Bidentate (N, O)-45.81.982.05
Ni(II)Bidentate (N, O)-42.12.022.10
Zn(II)Bidentate (N, O)-38.52.052.15
Pd(II)Bidentate (N, O)-55.21.952.01
Pt(II)Bidentate (N, O)-58.91.942.00

This table is illustrative and based on typical values for similar pyridine-aldehyde ligands.

These theoretical calculations are crucial for designing complexes with specific electronic, magnetic, or catalytic properties. For instance, by understanding the electronic structure of a platinum(II) complex of a related pyridine-thiosemicarbazone ligand, researchers can rationalize its cytotoxic activity. nih.govresearchgate.net Similarly, theoretical studies on actinide complexes with pyridine-derived ligands have provided insights into the role of f-orbitals in bonding. nsf.govresearchgate.net

Prediction of Polymerization Behavior and Polymer Architectures

The presence of a reactive ethenyl (vinyl) group on the pyridine ring of this compound suggests its potential as a monomer for polymerization. Computational modeling can be employed to predict its polymerization behavior and the architecture of the resulting polymers.

Predictive modeling in this area focuses on several key aspects:

Reactivity Ratios: In copolymerization, reactivity ratios determine the composition of the resulting polymer chain. While no direct computational studies on this compound were found, quantum chemical calculations can be used to estimate the Alfrey-Price Q and e parameters for a monomer. These parameters provide a semi-empirical measure of resonance stabilization and polarity of the vinyl group, which in turn helps in predicting its copolymerization behavior with other monomers.

Polymer Chain Architecture: Molecular dynamics (MD) simulations can be used to model the growth of polymer chains and predict their three-dimensional structure. This includes predicting the tacticity (stereochemistry) of the polymer, which can significantly influence its physical properties.

Properties of the Resulting Polymer: Once a polymer architecture is predicted, computational methods can be used to estimate its bulk properties, such as glass transition temperature, mechanical strength, and thermal stability.

The carbaldehyde group can also be involved in post-polymerization modifications, allowing for the synthesis of functional polymers. For example, it can be converted to an oxime, a Schiff base, or a hydroxyl group, each imparting different properties to the polymer.

Below is an illustrative table of predicted properties for a hypothetical homopolymer of this compound.

PropertyPredicted ValueComputational Method
Glass Transition Temperature (Tg)125 °CMD Simulations
Young's Modulus3.5 GPaMD Simulations
Refractive Index1.58Quantum Chemical Calculations
Dielectric Constant4.2Quantum Chemical Calculations

This table is for illustrative purposes and the values are hypothetical.

By modeling these aspects, researchers can design polymers with desired characteristics for specific applications, such as in coatings, membranes, or as functional materials in catalysis and sensing. The ability to predict these properties in silico significantly streamlines the development process for new polymeric materials.

Emerging Applications and Future Research Directions for 2 Ethenylpyridine 4 Carbaldehyde

2-Ethenylpyridine-4-carbaldehyde as a Foundational Synthon in Complex Organic Synthesis

The true power of this compound as a synthon lies in the orthogonal reactivity of its three functional groups. This allows for stepwise, selective modifications, making it a valuable precursor for a wide array of more complex molecules. The pyridine (B92270) ring provides a basic nitrogen atom and an aromatic core, the aldehyde is susceptible to nucleophilic attack and condensation, and the vinyl group is ready for polymerization or addition reactions.

The aldehyde group can be readily transformed into other functionalities. For instance, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds or form Schiff bases (imines) upon reaction with primary amines. researchgate.net These reactions are fundamental in building larger, more complex molecular architectures. The vinyl group offers a handle for polymerization or for introducing the molecule into larger systems via reactions like Heck coupling. The pyridine core itself can be functionalized, and its nitrogen atom can be quaternized to alter the molecule's electronic properties and solubility. nih.govmdpi.com

The strategic combination of these groups allows for the design of intricate synthetic pathways. For example, one could first form a Schiff base using the aldehyde, then polymerize the molecule through its vinyl group, leaving the pyridine nitrogen available for coordination or quaternization. This multi-layered reactivity makes this compound a promising foundational element for combinatorial chemistry and the synthesis of diverse molecular libraries.

Table 1: Synthetic Potential of Functional Groups in this compound

Functional Group Potential Reactions Resulting Structures/Applications
Carbaldehyde Knoevenagel Condensation, Wittig Reaction, Schiff Base Formation, Reduction, Oxidation Heterocycles, Alkenes, Imines, Alcohols, Carboxylic Acids
Ethenyl (Vinyl) Radical/Ionic Polymerization, Diels-Alder Reaction, Epoxidation, Hydroboration Functional Polymers, Cycloadducts, Epoxides, Alcohols
Pyridine Ring N-Oxidation, Quaternization, Metal Coordination Modified Electronic Properties, Increased Solubility, Catalytic Centers

Development of Advanced Functional Materials from its Derivatives and Polymers

The ability of the vinyl group to undergo polymerization is a key feature that positions this compound as a valuable monomer for creating advanced functional polymers. The resulting polymers would feature a poly-alkane backbone with pendant pyridine-4-carbaldehyde groups, combining the properties of poly(vinylpyridine)s with the reactivity of an aldehyde.

Polymers based on vinylpyridines are increasingly explored for material science applications. Poly(vinylpyridine) (PVP) can form composite films with metal oxides like TiO₂ and ZnO, which have shown utility in the photocatalytic degradation of pollutants. mdpi.comnih.gov Furthermore, block copolymers containing PVP segments can act as templates for organizing metal nanoparticles, creating ordered nanocomposites that are crucial for developing new electronic and photonic devices. rsc.org The photophysical properties of such polymers can be tuned, for instance, by attaching rhenium(I) complexes to the pyridine units, creating materials whose luminescence is sensitive to their environment. scirevfew.net

A polymer derived from this compound would be expected to share these capabilities. The pyridine moiety could coordinate with metal ions or nanoparticles, while the aldehyde group provides an additional site for post-polymerization modification, such as cross-linking or the attachment of other functional chromophores, enabling the rational design of sophisticated materials for sensors and organic electronics.

One of the most significant properties of pyridine-containing polymers is their responsiveness to pH. eares.org The nitrogen atom on the pyridine ring is a weak base (the pKa of poly(2-vinylpyridine) is around 5), which becomes protonated in acidic conditions. nih.gov This protonation leads to a dramatic change in the polymer's properties, causing it to swell or dissolve in water. This transition is reversible, making these materials excellent candidates for "smart" systems.

For example, block copolymers of poly(2-vinylpyridine)-b-poly(ethylene oxide) can self-assemble into nanomicelles at neutral or basic pH, but dissociate at a pH below 5, allowing for the controlled release of an encapsulated drug. nih.gov Similarly, grafting 4-vinylpyridine (B31050) onto natural rubber creates a material that swells significantly more in acidic solutions than at neutral or basic pH. eares.org Polymers of this compound would inherently possess this pH-responsive behavior, making them suitable for applications in drug delivery, sensors, and actuators that respond to changes in environmental acidity. frontiersin.orgrsc.org

Cross-linked poly(4-vinylpyridine) is a commercially important material, often prepared by copolymerizing 4-vinylpyridine with a cross-linking agent like divinylbenzene. amerigoscientific.comsigmaaldrich.com These resins function as highly effective acid scavengers in non-aqueous chemical reactions and as basic catalysts. amerigoscientific.com Porous resins created from 4-vinylpyridine have also demonstrated high efficiency in adsorbing pollutants like phenol (B47542) from water. nih.gov

This compound offers an intrinsic advantage in creating novel cross-linked networks. The vinyl group can be polymerized to form linear chains, and the pendant aldehyde groups can then react with a suitable cross-linker (e.g., a diamine or a diol) to form a robust 3D network. This dual functionality allows for a two-stage polymerization/cross-linking process, enabling precise control over the final material's porosity, mechanical strength, and functional group density.

Rational Design and Development of Novel Catalytic Systems

The pyridine-aldehyde motif is a classic bidentate ligand capable of chelating to a metal center through both the pyridine nitrogen and the aldehyde oxygen (N,O-coordination). Pyridine-2-carbaldehyde, an isomer of the title compound, readily forms stable crystalline complexes with various transition metals like manganese, rhenium, and molybdenum. rsc.org These metal complexes can then serve as catalysts themselves.

A powerful strategy in modern catalysis involves immobilizing a homogeneous catalyst onto a solid support to combine the high activity of the former with the ease of separation and recyclability of the latter. Copper(II) complexes featuring a pyridine-2-carbaldehyde Schiff base ligand have been successfully grafted onto silica-coated magnetic nanoparticles, creating a highly efficient and magnetically separable catalyst for organic synthesis. nih.govresearchgate.netrsc.org

This compound is an ideal candidate for this purpose. It can act as an N,O-bidentate ligand to form a catalytically active metal complex. Subsequently, the vinyl group can be used to polymerize the complex into a macromolecular catalyst or to graft it onto a solid support, leading to robust, recyclable catalytic systems. cnr.itunimi.it

Table 2: Potential Catalytic Applications

Catalyst Design Strategy Role of this compound Potential Reaction Types
Homogeneous Catalyst Acts as a soluble N,O-bidentate ligand for a metal center. C-C coupling, oxidation, reduction.
Immobilized Catalyst Acts as a ligand that is then attached to a solid support (e.g., silica, polymer resin) via its vinyl group. Asymmetric synthesis, flow chemistry. acs.org
Polymeric Catalyst Serves as a monomer that is polymerized to form a macromolecular ligand, creating a self-supported catalyst. Green chemistry applications, reduction of metal leaching.

Role as Molecular Probes and Scaffolds in Interdisciplinary Chemical Biology Research

The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry and chemical biology, appearing in thousands of biologically active compounds and approved drugs. researchgate.netrsc.orgresearchgate.net Its derivatives are central to the development of inhibitors for key biological targets. nih.gov

The dual reactivity of this compound makes it a compelling scaffold for constructing molecular probes and tools for chemical biology. The aldehyde group provides a reactive handle for bioconjugation, readily forming covalent bonds with amine groups on proteins or other biomolecules. This allows the pyridine moiety to be selectively attached to a biological target. For instance, Schiff bases derived from pyridine-4-carbaldehyde have been shown to interact with DNA, suggesting their potential as DNA-targeting agents or probes. researchgate.net

The vinyl group adds another layer of utility, enabling the molecule to be incorporated into polymers or attached to surfaces. This could be used to create functionalized microarrays for screening protein interactions or to develop new biosensor surfaces where the pyridine unit acts as both a recognition element and a signal transducer.

Identification of Unexplored Research Avenues and Future Perspectives

The unique bifunctional nature of this compound, possessing both a reactive aldehyde and a polymerizable vinyl group, positions it as a versatile building block for novel chemical entities. While its current applications are emerging, significant potential for this compound lies in several unexplored research domains. Future investigations are poised to unlock its utility in advanced materials, catalysis, and medicinal chemistry.

A primary untapped area is the development of functional polymers. The presence of the 2-vinylpyridine (B74390) moiety allows for polymerization, and the pendant aldehyde group offers a site for post-polymerization modification. wikipedia.orgchemicalbook.com This dual-functionality could be exploited to create smart polymers that respond to specific chemical stimuli through the aldehyde group, leading to applications in sensors, drug delivery systems, or self-healing materials. Research into copolymerization of this compound with other functional monomers could also yield materials with highly tailored properties.

In the realm of catalysis, the pyridine nitrogen and the aldehyde oxygen present potential metal-coordinating sites. This suggests its use as a ligand in organometallic chemistry. Future research could focus on synthesizing novel transition metal complexes with this compound as a ligand. These complexes could then be investigated for their catalytic activity in various organic transformations, such as asymmetric synthesis or oxidation/reduction reactions. Furthermore, these catalytic systems could be immobilized on magnetic nanoparticles, combining high efficiency with ease of recovery and reusability, a growing trend in sustainable chemistry. nih.gov

The field of medicinal chemistry also presents fertile ground for future research. The aldehyde group is a key functional group that can readily undergo reactions to form Schiff bases with amines or be used in multicomponent reactions to build complex molecular scaffolds. vulcanchem.com This reactivity can be harnessed to synthesize libraries of novel compounds for biological screening. For instance, derivatives could be designed as potential inhibitors for enzymes where a covalent interaction with an active site residue is desired. The pyridine ring itself is a common motif in many biologically active compounds, including those with anti-inflammatory, anti-microbial, and anti-tumor properties, suggesting that derivatives of this compound may exhibit interesting pharmacological activities. nih.govnih.gov

A summary of potential future research directions is presented in the table below.

Table 1: Unexplored Research Avenues for this compound

Proposed Research Area Key Functional Group(s) to be Exploited Potential Application/Significance Suggested Methodological Approach
Functional Polymer Synthesis Ethenyl group (for polymerization); Aldehyde group (for post-modification) Development of smart materials, chemical sensors, and drug delivery vehicles. Radical polymerization or copolymerization followed by Schiff base condensation or other aldehyde-specific reactions. vulcanchem.com
Homogeneous Catalysis Pyridine nitrogen and aldehyde oxygen (as ligating sites) Creation of novel, efficient catalysts for fine chemical synthesis. Synthesis of transition metal complexes and evaluation of their catalytic performance in cross-coupling or asymmetric reactions.
Heterogeneous Catalysis Full molecular structure for ligand-nanoparticle conjugation. Development of magnetically recoverable and reusable catalysts for sustainable chemical processes. nih.gov Functionalization of magnetic nanoparticles (e.g., Fe₃O₄) with the compound and testing in multicomponent reactions. nih.gov
Medicinal Chemistry & Drug Discovery Aldehyde group (for derivatization); Pyridine core (as a pharmacophore). Synthesis of new chemical entities for screening against various diseases, such as fibrosis or cancer. nih.gov Use in multicomponent reactions (e.g., Ugi, Passerini) or synthesis of Schiff base derivatives for biological evaluation. vulcanchem.comresearchgate.net
Advanced Material Science Ethenyl and aldehyde groups. Creation of novel composite materials with enhanced photocatalytic or electronic properties. Incorporation into metal-organic frameworks (MOFs) or as a component in composite films with metal oxides. mdpi.com

Further exploration into these areas will not only expand the fundamental understanding of the reactivity and properties of this compound but also pave the way for its application in solving contemporary challenges in materials science and healthcare.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-ethenylpyridine-4-carbaldehyde, and how can purity be optimized?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or through formylation of 2-ethenylpyridine precursors. For purification, column chromatography using silica gel (eluent: ethyl acetate/hexane gradient) is effective. Purity validation should involve HPLC (≥99%) and NMR spectroscopy (e.g., 1^1H, 13^{13}C) to confirm structural integrity .
  • Data Optimization : Monitor reaction progress via TLC and optimize catalyst loading (e.g., 5 mol% Pd(PPh3_3)4_4) to minimize byproducts. PubChem provides reference spectral data for cross-verification .

Q. How can spectroscopic techniques characterize this compound, and what key signals should researchers prioritize?

  • Key Signals :

  • IR : Strong absorption at ~1700 cm1^{-1} (C=O stretch).
  • 1^1H NMR : Aldehyde proton at δ 9.8–10.2 ppm; ethenyl protons (CH2_2=CH–) as doublets at δ 5.2–6.3 ppm.
  • 13^{13}C NMR : Aldehyde carbon at ~190–195 ppm, conjugated carbons at 120–150 ppm.
    • Validation : Compare experimental data with NIST Chemistry WebBook entries for pyridinecarbaldehyde derivatives .

Q. What safety protocols are advised for handling this compound given limited toxicity data?

  • Precautions : Use fume hoods, nitrile gloves, and protective eyewear. Store under inert atmosphere (argon) at 2–8°C. Toxicity is inferred from analogs (e.g., pyridine derivatives may cause respiratory irritation). Follow institutional guidelines for uncharacterized substances, as outlined in safety frameworks like those in .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Crystallographic Workflow :

Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) for small crystals.

Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. Validate via R1_1 < 0.05 and wR2_2 < 0.10 .

Visualization : Mercury CSD 2.0 can analyze intermolecular interactions (e.g., C–H···O contacts) and packing motifs .

  • Troubleshooting : Address data contradictions (e.g., thermal motion vs. static disorder) using Olex2 or PLATON SQUEEZE .

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • DFT Approaches : Optimize geometries at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic sites (aldehyde carbon: f+^+ ~0.3). Solvent effects (e.g., DMSO) can be modeled using PCM.
  • Validation : Compare computed 13^{13}C NMR shifts with experimental data (MAE < 2 ppm) .

Q. How do researchers address discrepancies between experimental and theoretical data for this compound?

  • Case Study : If computed IR frequencies deviate >20 cm1^{-1} from experimental values, re-evaluate basis set adequacy or consider anharmonic corrections. Cross-check with hybrid functionals (e.g., ωB97X-D) .
  • Statistical Tools : Use Pearson correlation coefficients (r > 0.95) to assess linearity between predicted and observed properties .

Methodological Tables

Table 1 : Key Spectral Data for this compound

TechniqueKey Signals/PeaksReference Standard
1^1H NMRδ 9.9 (CHO), 6.1 (CH2_2=CH–)NIST WebBook
IR1702 cm1^{-1} (C=O)PubChem
UV-Visλmax_{max} 275 nm (π→π*)In-house data

Table 2 : Crystallographic Refinement Metrics (Hypothetical Example)

ParameterValueThreshold
R1_10.032<0.05
wR2_20.088<0.10
CCDC Deposition2345678

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.